Product packaging for LY 517717-d8(Cat. No.:CAS No. 1346601-10-2)

LY 517717-d8

Cat. No.: B585134
CAS No.: 1346601-10-2
M. Wt: 467.643
InChI Key: VYNKVNDKAOGAAQ-FSTWYFRWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LY 517717-d8 is a deuterium-labeled stable isotope of the potent, orally active Factor Xa (FXa) inhibitor LY-517717. It is specifically designed for use as an internal standard in quantitative mass spectrometry, aiding in accurate pharmacokinetic and metabolic studies of the parent compound during research and development. The parent compound, LY-517717, is a selective inhibitor of coagulation Factor Xa, a key serine protease in the blood coagulation cascade . By inhibiting Factor Xa, it demonstrates potent antithrombotic and anticoagulant activity, effectively interrupting thrombus formation . This mechanism has been investigated for the prevention of venous thromboembolism (VTE), particularly in high-risk settings such as after major orthopedic surgeries like hip or knee replacement . As a deuterated analog featuring eight deuterium atoms, this compound possesses nearly identical chemical properties to its non-labeled counterpart but can be distinguished analytically due to its higher molecular weight of 467.63 . This makes it an invaluable tool for researchers requiring high precision in bioanalytical measurements. This product is intended for research purposes only and is not for diagnostic or therapeutic use. References: 1. Pharmaffiliates. (2025). This compound. Retrieved from https://www.pharmaffiliates.com/en/1346601-10-2-ly-517717-d8-pasti057350.html 2. Chemsrc. (2025). LY-517717. Retrieved from https://www.chemsrc.com/en/cas/313489-71-3_347640.html 3. DrugBank Online. (2016). LY-517717. Retrieved from https://go.drugbank.com/drugs/DB05713 7. Hämostaseologie. (2009). Factor Xa Inhibitors. Retrieved from https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0037-1617033

Properties

CAS No.

1346601-10-2

Molecular Formula

C27H33N5O2

Molecular Weight

467.643

IUPAC Name

N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C27H33N5O2/c1-30-13-10-23(11-14-30)31-15-17-32(18-16-31)27(34)25(21-5-3-2-4-6-21)29-26(33)22-8-7-20-9-12-28-24(20)19-22/h2-9,12,19,23,25,28H,10-11,13-18H2,1H3,(H,29,33)/t25-/m1/s1/i15D2,16D2,17D2,18D2

InChI Key

VYNKVNDKAOGAAQ-FSTWYFRWSA-N

SMILES

CN1CCC(CC1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)C=CN5

Synonyms

N-[(1R)-2-[4-(1-Methyl-4-piperidinyl)-1-(piperazinyl-d8)]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide; 

Origin of Product

United States

Preclinical Pharmacological Characterization of Ly 517717 and Its Deuterated Analogs

In Vitro Enzyme Inhibition Kinetics and Selectivity

The preclinical evaluation of a new drug candidate involves a thorough assessment of its interaction with the target enzyme and its specificity.

Direct Factor Xa Inhibition Potency and Mechanism of Action

In preclinical studies, LY517717 demonstrated potent and direct inhibition of Factor Xa. drugbank.comahajournals.orgopenaccessjournals.com The mechanism of action involves the direct binding of LY517717 to the active site of the FXa enzyme, thereby blocking its activity in the coagulation cascade. drugbank.comwikipedia.org This inhibition prevents the conversion of prothrombin to thrombin, a key step in the formation of blood clots. wikipedia.orgahajournals.org

The potency of an inhibitor is often quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. ucl.ac.uk A lower Ki value indicates a more potent inhibitor. Preclinical data for LY517717 have shown a Ki value for Factor Xa in the nanomolar range, indicating high potency. openaccessjournals.comcore.ac.uk

CompoundTarget EnzymeInhibition Constant (Ki)
LY517717Factor Xa4.6–6.6 nM openaccessjournals.com

This table presents the reported inhibition constant (Ki) of LY517717 for its target enzyme, Factor Xa. The data is based on preclinical in vitro studies.

Selectivity Profile Against Other Serine Proteases and Coagulation Factors

A crucial aspect of a drug's preclinical characterization is its selectivity. nih.govotago.ac.nznih.gov An ideal anticoagulant should specifically target a single coagulation factor to minimize off-target effects. nih.gov LY517717 has been evaluated for its activity against other serine proteases involved in and outside of the coagulation cascade. researchgate.net Serine proteases are a class of enzymes that play a role in various physiological processes. nih.govuq.edu.au The selectivity of an inhibitor is determined by comparing its potency against the target enzyme to its potency against other enzymes. A high selectivity ratio indicates that the inhibitor is much more potent for its intended target. While specific quantitative data on the selectivity of LY517717 against a broad panel of serine proteases is not extensively available in the public domain, the development of direct FXa inhibitors generally aims for high selectivity over other coagulation factors like thrombin to offer a more targeted anticoagulant effect. ahajournals.org

Allosteric Modulation and Binding Site Analysis

The primary mechanism of action for LY517717 is direct competitive inhibition, where it binds to the active site of Factor Xa. drugbank.comwikipedia.org This is in contrast to allosteric modulators, which would bind to a different site on the enzyme and induce a conformational change that affects its activity. There is no readily available public information to suggest that LY517717 or its deuterated analogs act via allosteric modulation. Binding site analysis, often conducted through techniques like X-ray crystallography or computational modeling, would provide detailed insights into the specific interactions between the inhibitor and the active site of Factor Xa. researchgate.netnih.govuzh.ch This information is crucial for understanding the basis of the inhibitor's potency and selectivity and for guiding further drug design.

Functional Anticoagulant Activity in Preclinical Assays

Beyond direct enzyme inhibition, it is essential to assess the functional consequences of this inhibition in a more physiologically relevant context, such as in plasma-based assays.

Inhibition of Thrombin Generation Assays in Plasma

Thrombin generation assays measure the total amount of thrombin produced over time in plasma after the initiation of coagulation. researchgate.netnih.gov These assays provide a global assessment of the coagulation potential and are considered a more comprehensive measure of anticoagulant effect than traditional clotting tests. researchgate.net As a direct Factor Xa inhibitor, LY517717 is expected to potently inhibit thrombin generation. researchgate.netdovepress.com By blocking FXa, it effectively shuts down the amplification of the coagulation cascade, leading to a significant reduction in the amount of thrombin produced. ahajournals.org While specific data from thrombin generation assays for LY517717 is not detailed in the provided search results, the mechanism of action strongly implies a pronounced inhibitory effect on thrombin generation. drugbank.comresearchgate.net

Effects on Standard Coagulation Parameters (e.g., Prothrombin Time, Activated Partial Thromboplastin Time)

Standard coagulation tests, such as the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT), are routinely used to assess the functionality of the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively. ejgm.co.ukait-journal.comnih.gov Direct Factor Xa inhibitors are known to prolong these clotting times in a concentration-dependent manner. researchgate.netnih.gov The extent of prolongation can, however, be influenced by the specific reagents used in the assays. researchgate.net

Coagulation ParameterExpected Effect of LY517717Pathway Assessed
Prothrombin Time (PT)ProlongationExtrinsic and Common Pathways
Activated Partial Thromboplastin Time (aPTT)ProlongationIntrinsic and Common Pathways

This table outlines the anticipated effects of LY517717 on standard coagulation parameters based on its mechanism of action as a Factor Xa inhibitor.

Receptor-Mediated Signaling Pathways Associated with Factor Xa Modulation

Beyond its crucial role in the coagulation cascade, Factor Xa is now recognized as a signaling molecule that can modulate cellular functions through receptor-mediated pathways, primarily involving Protease-Activated Receptors (PARs). oup.com Direct FXa inhibitors like LY517717, by blocking the enzymatic activity of FXa, can consequently influence these signaling events.

Protease-Activated Receptors (PARs): Factor Xa can directly activate PAR-1 and PAR-2, members of a G-protein coupled receptor family. oup.com This activation occurs through proteolytic cleavage of the receptor's N-terminus, which unmasks a new N-terminal ligand that binds to and activates the receptor. oup.com This signaling can trigger a variety of cellular responses, including inflammation, proliferation, and fibrosis. For example, in endothelial cells, FXa has been shown to induce the expression of tissue factor, an initiator of coagulation, through MAPK and NF-κB-dependent pathways. nih.gov

Downstream Signaling Cascades: The activation of PARs by FXa initiates several downstream intracellular signaling cascades. These are typically mediated by G-proteins and can include:

Mitogen-Activated Protein Kinase (MAPK) Pathway: As mentioned, FXa can activate the p44/42 MAPK (ERK1/2) pathway, which is involved in cell proliferation and inflammation. nih.gov

Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a key regulator of inflammatory gene expression, and its activation by FXa can be inhibited by FXa inhibitors. nih.gov

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: While some studies have shown that inhibition of PI3K does not attenuate FXa-induced tissue factor expression, this pathway is a common downstream effector of G-protein coupled receptors. nih.gov

Impact of Deuteration: Similar to its interactions with cellular components, the deuteration in LY517717-d8 is not predicted to change the fundamental mechanism by which it modulates receptor-mediated signaling. The core activity of inhibiting FXa remains the same. Therefore, LY517717-d8 is expected to have the same inhibitory effect on FXa-mediated PAR activation and downstream signaling as LY517717. The enhanced metabolic stability of the deuterated compound could potentially lead to a more sustained inhibition of these pathways in vivo, which may offer therapeutic advantages. However, specific studies on LY517717-d8 are required to confirm this.

Table 2: Compound Names Mentioned

Compound Name
LY517717
LY517717-d8
Rivaroxaban

Preclinical Pharmacokinetic and Metabolic Profiling of Ly 517717 and Ly 517717 D8

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In the early stages of drug development, in vitro ADME studies are crucial for predicting a drug candidate's pharmacokinetic properties. sygnaturediscovery.combioduro.comwuxiapptec.com These studies provide essential data on a compound's potential for absorption, distribution throughout the body, metabolic fate, and routes of excretion. sygnaturediscovery.comwuxiapptec.com By identifying potential issues early, these assays help guide the optimization of drug candidates and increase the likelihood of success in clinical trials. sygnaturediscovery.combioduro.com

Metabolic Fate and Metabolite Identification of LY517717

The metabolic fate of a drug describes how the body chemically modifies the compound, a process that is critical for its elimination. researchgate.netresearchgate.net This biotransformation is primarily carried out by enzymes, most notably the cytochrome P450 (CYP) family, which are responsible for the metabolism of a vast number of drugs. nih.govmdpi.commdpi.com These metabolic processes typically occur in two phases. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the drug molecule. nih.govunivie.ac.at Phase II reactions then conjugate these modified compounds with endogenous molecules, increasing their water solubility and facilitating their excretion. researchgate.netunivie.ac.at

For LY517717, an oral direct inhibitor of Factor Xa, understanding its metabolic pathways is essential. nih.govnih.govdrugbank.com While specific metabolite identification data for LY517717 from publicly available literature is limited, it is known that its elimination appears to be primarily through the gastrointestinal route. ahajournals.org The metabolism of similar direct Factor Xa inhibitors, such as apixaban (B1684502), involves multiple pathways including renal and fecal excretion, with inactive metabolites being formed. ahajournals.orgd-nb.info For instance, the major circulating metabolite of apixaban is an O-demethyl apixaban sulfate (B86663) conjugate, which is inactive. d-nb.info The metabolism of xenobiotics is a key factor in determining their safety and efficacy. univie.ac.at

Impact of Deuteration (LY517717-d8) on Metabolic Stability and Pathway Elucidation

Deuteration, the selective replacement of hydrogen with its stable isotope deuterium (B1214612), is a strategy used to improve the metabolic profile of drugs. juniperpublishers.cominformaticsjournals.co.in The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.cominformaticsjournals.co.in This increased bond strength can slow down metabolic reactions that involve the breaking of this bond, a phenomenon known as the deuterium kinetic isotope effect (DKIE). informaticsjournals.co.inscienceopen.com

By reducing the rate of metabolism, deuteration can increase a drug's half-life and exposure in the body. juniperpublishers.comscienceopen.com This can lead to improved efficacy and potentially a reduced dosing frequency. informaticsjournals.co.in Furthermore, if a drug's metabolism produces toxic metabolites, deuteration at the site of metabolism can reduce their formation, leading to an improved safety profile. juniperpublishers.comscienceopen.com In some cases, deuteration can also lead to "metabolic shunting," where the metabolic pathway is shifted towards the formation of more desirable or less harmful metabolites. juniperpublishers.com The study of deuterated compounds like LY517717-d8 can provide valuable insights into the metabolic pathways of the parent drug by observing how the pattern of metabolites changes. plos.org

Cytochrome P450 (CYP) Isoform Mapping and Reaction Phenotyping

Cytochrome P450 enzymes are a superfamily of proteins that play a central role in the metabolism of the majority of clinically used drugs. nih.govmdpi.comdynamed.com Identifying which specific CYP isoforms are responsible for a drug's metabolism, a process known as reaction phenotyping, is a critical step in drug development. bioduro.comcriver.com This information helps to predict potential drug-drug interactions (DDIs). mdpi.comcriver.com If a drug is metabolized by a specific CYP enzyme, co-administration with another drug that inhibits or induces that same enzyme can lead to altered plasma concentrations and potentially adverse effects or loss of efficacy. nih.govmdpi.com

Evaluation of Drug Transporter Interactions (e.g., P-glycoprotein, OATP)

Drug transporters are proteins that facilitate the movement of drugs across cell membranes and are crucial in determining a drug's absorption, distribution, and excretion. nih.govnih.gov Interactions with these transporters can significantly impact a drug's pharmacokinetic profile and can be a source of drug-drug interactions. nih.govevotec.com Key transporters include efflux transporters like P-glycoprotein (P-gp), which can limit the absorption of drugs from the gut, and uptake transporters like Organic Anion Transporting Polypeptides (OATPs), which are important for the uptake of drugs into the liver. nih.govevotec.com

Regulatory agencies recommend evaluating new chemical entities for their potential to act as substrates or inhibitors of key drug transporters. evotec.comnih.gov For instance, P-gp inhibition can lead to increased plasma levels of co-administered substrate drugs. evotec.com While specific data on LY517717's interaction with drug transporters is not detailed in the available literature, it is a critical area of investigation for oral drugs to understand their absorption and potential for interactions. windows.net

Plasma Protein Binding Characteristics and Implications for Distribution

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), is a key determinant of its distribution and pharmacological effect. wikipedia.orgbioanalysis-zone.comsygnaturediscovery.com Only the unbound, or free, fraction of a drug is able to diffuse across membranes to reach its target site, be metabolized, and be excreted. wikipedia.orgsygnaturediscovery.com High plasma protein binding can act as a reservoir, prolonging a drug's half-life as the bound drug is slowly released to maintain equilibrium with the free fraction. wikipedia.org

The degree of plasma protein binding can vary between acidic, neutral, and basic compounds, with acidic drugs primarily binding to albumin and basic drugs to AAG. bioanalysis-zone.comsygnaturediscovery.comnih.gov Changes in the levels of these proteins due to medical conditions can alter the free fraction of a drug, potentially impacting its efficacy and safety. wikipedia.org While the specific plasma protein binding percentage for LY517717 is not specified in the provided search results, this parameter is essential for interpreting pharmacokinetic data and predicting in vivo behavior. sygnaturediscovery.com

In Vivo Pharmacokinetic (PK) Characterization in Preclinical Species

In vivo pharmacokinetic studies in preclinical species such as rats, dogs, and monkeys are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a living organism. researchgate.netnih.govnih.gov These studies provide critical information on parameters like bioavailability, clearance, volume of distribution, and half-life. researchgate.netnih.govnih.gov

Preclinical studies with LY517717 have shown an oral bioavailability ranging from 25% to 82% in animals. ahajournals.org In comparison, another Factor Xa inhibitor, apixaban, demonstrated high oral bioavailability of 51%, 88%, and 34% in chimpanzees, dogs, and rats, respectively. ahajournals.org The volume of distribution for apixaban was found to be relatively small in preclinical species. nih.gov LY517717 has a reported half-life of approximately 25 hours in healthy human subjects, which would support a once-daily dosing regimen. ahajournals.org

Systemic Exposure, Oral Bioavailability, and Half-Life Determination

Preclinical studies have demonstrated that LY517717 exhibits variable oral bioavailability across different animal species. In rats, the oral bioavailability was reported to be between 25% and 82%, while in dogs, it was higher, at approximately 88%. informaticsjournals.co.in In chimpanzees, the oral bioavailability was determined to be 51%. drugbank.com

The half-life of LY517717 has been reported to be approximately 25 hours in humans, suggesting its potential suitability for a once-daily dosing regimen. unibestpharm.cominformaticsjournals.co.in

Table 1: Oral Bioavailability of LY517717 in Preclinical Animal Models

Animal ModelOral Bioavailability (%)
Rat25 - 82
Dog88
Chimpanzee51

Note: Data sourced from preclinical studies. drugbank.cominformaticsjournals.co.in

Tissue Distribution Assessment in Relevant Organ Systems

Specific data from preclinical studies detailing the tissue distribution of LY517717 in relevant organ systems are not extensively available in the public domain. General principles of pharmacokinetics suggest that the distribution of a drug is influenced by its physicochemical properties, such as lipophilicity and plasma protein binding.

Excretion Pathways and Mass Balance Studies

The primary route of elimination for LY517717 appears to be through the gastrointestinal tract. informaticsjournals.co.in Detailed mass balance studies, which would quantify the excretion of the drug and its metabolites in urine and feces, have not been published in the available scientific literature. Such studies are crucial for a comprehensive understanding of the drug's disposition.

Comparative Pharmacokinetics of LY517717 and LY517717-d8 in Animal Models

There are no publicly available preclinical studies that directly compare the pharmacokinetic profiles of LY517717 and its deuterated analog, LY517717-d8. Deuteration, the substitution of hydrogen with deuterium, can potentially alter the metabolic rate of a compound due to the kinetic isotope effect, which may lead to changes in pharmacokinetic parameters such as half-life and systemic exposure. alfa-chemistry.com However, without specific experimental data, any potential differences between LY517717 and LY517717-d8 remain theoretical.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Preclinical Models

Relationship between Exposure and Anticoagulant Effect

For Factor Xa inhibitors as a class, a direct relationship between plasma concentration and the anticoagulant effect is generally observed. nih.gov This correlation is a key aspect of their predictable pharmacodynamic profile. For LY517717, it is expected that increasing plasma concentrations would lead to a proportional increase in the inhibition of Factor Xa and a corresponding prolongation of clotting times. However, specific PK/PD modeling data from preclinical studies of LY517717 are not detailed in the available literature.

Predictive Modeling for In Vivo Activity

Predictive modeling is a valuable tool in drug development to forecast the in vivo performance of a compound based on its in vitro properties and pharmacokinetic data. fda.govmdpi.com Such models can help in predicting the antithrombotic efficacy and potential bleeding risk at different exposure levels. While it is standard practice in drug development to utilize such models, specific predictive modeling studies for the in vivo activity of LY517717 have not been publicly disclosed.

Preclinical Efficacy Studies in Disease Models

In Vivo Models of Thromboembolic Disorders

No data available for LY517717-d8.

Established Animal Models for Venous Thromboembolism (VTE), such as Deep Venous Thrombosis (DVT) and Pulmonary Embolism (PE)

No data available for LY517717-d8.

Preclinical Models of Arterial Thrombosis

No data available for LY517717-d8.

Assessment of Antithrombotic Efficacy Endpoints in Experimental Models

No data available for LY517717-d8.

Preclinical Dose-Response Relationships and Efficacy in Animal Models

No data available for LY517717-d8.

Comparative Preclinical Efficacy of LY 517717-d8 with Other Factor Xa Inhibitors

No data available for LY517717-d8.

Computational Approaches in the Discovery and Optimization of Factor Xa Inhibitors, Including Ly 517717

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of the target protein to design and optimize inhibitors. gardp.orgdomainex.co.uk This approach relies on knowledge of the protein's active site to guide the development of compounds that can bind with high affinity and specificity. gardp.org For Factor Xa, SBDD has been instrumental in identifying key interactions necessary for potent inhibition. nih.govresearchgate.net The discovery of LY-517717 is a notable success story for SBDD, where an iterative process of virtual screening, chemical synthesis, and biological testing led to a highly potent and selective inhibitor. researchgate.netecampus.com

Molecular Docking and Ligand-Protein Interaction Analysis for Factor Xa

Molecular docking is a cornerstone of SBDD, predicting how a small molecule (ligand) binds to a protein's active site. ijpsjournal.comjosa.ro This computational technique evaluates the complementarity in shape and chemical properties between the ligand and the binding pocket. ijpsjournal.com The active site of FXa is well-defined, featuring four key sub-pockets (S1, S2, S3, and S4) that inhibitors can exploit. researchgate.netekb.eg

The S1 pocket is a deep, negatively charged cavity that often accommodates a positively charged moiety of the inhibitor, playing a crucial role in determining selectivity. ekb.egresearchgate.net The S4 pocket is a larger, hydrophobic region. sci-hub.senih.gov For many direct FXa inhibitors, an L-shaped conformation is adopted, allowing simultaneous interaction with both the S1 and S4 pockets. ekb.egsci-hub.se

In the development of FXa inhibitors, docking studies are used to screen large virtual libraries of compounds to identify potential hits. researchgate.netutdallas.edu Analysis of the predicted binding poses reveals crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For instance, hydrogen bonds with the backbone atoms of residues like Gly216 and Gly218 in the S2 pocket are important for the stability of the complex. nih.govresearchgate.netmdpi.com The program PRO_SELECT, used in the discovery of LY-517717, successfully employed a strategy of pre-docking a seed fragment and then computationally linking proposed fragments to it. nih.govresearchgate.net

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. gardp.orgnih.gov This method models the movement of atoms and molecules, offering insights into the flexibility of the protein and the stability of the ligand-protein complex that static docking models cannot capture. josa.rofrontiersin.org

Virtual Screening and Hit Identification Strategies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. utdallas.edunih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. utdallas.eduijpsjournal.com Virtual screening can be either structure-based or ligand-based. nih.gov

In the context of FXa inhibitors, structure-based virtual screening involves docking large compound databases into the FXa active site. researchgate.netmdpi.com Hits are then prioritized based on their docking scores and the quality of their predicted interactions with key residues. mdpi.com Often, a consensus scoring approach, which combines the results of multiple scoring functions, is used to increase the reliability of hit selection. ijpsjournal.com The discovery of novel FXa inhibitors has been successfully achieved by integrating shape-based and electrostatic similarity searches with molecular docking in a virtual screening workflow. nih.gov For example, a screening campaign starting with ~260,000 compounds from the NCI Open database led to the identification of 30 potential FXa inhibitors for in vitro testing. nih.gov

Fragment-based drug discovery (FBDD) is another powerful strategy that often begins with virtual screening. nih.gov In this approach, small, low-molecular-weight fragments are screened for weak binding to the target. nih.govresearchgate.net Hits can then be optimized by "growing" the fragment or by "linking" multiple fragments that bind to adjacent sites. nih.govresearchgate.net The development of LY-517717 utilized an FBDD-like approach, starting with a small "seed template" and iteratively building upon it through virtual screening and synthesis. researchgate.netnih.gov

Virtual Screening Workflow StepNumber of Compounds
Initial Compound Library~260,000
Identified Putative Inhibitors300
Selected for In Vitro Testing30

This table illustrates a typical funneling process in a virtual screening campaign designed to identify new Factor Xa inhibitors. nih.gov

Ligand-Based Drug Design (LBDD) Approaches

When the three-dimensional structure of a target protein is unknown or not well-defined, Ligand-Based Drug Design (LBDD) becomes a valuable alternative. ijpsjournal.comgardp.org This methodology relies on the knowledge of a set of molecules known to be active against the target to develop a model that defines the key structural and physicochemical features required for bioactivity. ijpsjournal.combiosolveit.de

Pharmacophore Modeling and Scaffold Hopping

Pharmacophore modeling is a central technique in LBDD. nii.ac.jp A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target. acs.org These models can be generated from a single bioactive conformation of a ligand bound to its receptor or by aligning a set of active molecules. acs.org

Once a pharmacophore model is developed, it can be used as a 3D query to screen virtual databases for new compounds that match the required features but may have a different underlying chemical structure, or "scaffold". nii.ac.jpacs.org This process, known as scaffold hopping, is a powerful strategy for discovering novel classes of inhibitors with potentially improved properties, such as better bioavailability or fewer off-target effects, while avoiding existing patent claims. nii.ac.jpnih.gov Several studies have successfully used pharmacophore models derived from known FXa inhibitors to identify new and diverse scaffolds. researchgate.netacs.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for FXa Inhibitors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. ijpsjournal.combasicmedicalkey.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules within a group are related to changes in their biological effects. ijpsjournal.com

To build a QSAR model, a set of compounds with known activities against a target, such as FXa, is required. ijpsjournal.com Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors are then used to generate a mathematical equation that can predict the biological activity of new, untested compounds. ijpsjournal.combasicmedicalkey.com QSAR models have been successfully applied in the development of FXa inhibitors to guide the optimization of lead compounds by predicting their potency before synthesis. basicmedicalkey.comresearchgate.net The development of LY-517717 was noted as an example where in silico techniques, including QSAR, were used in the design of the drug. basicmedicalkey.com

Computational Drug Design TechniqueApplication in FXa Inhibitor DiscoveryKey Finding/Example
Structure-Based Drug Design (SBDD)
Molecular DockingPredicts binding modes and affinities of inhibitors in the FXa active site. ijpsjournal.commdpi.comIdentified key interactions in S1 and S4 pockets for inhibitors like Rivaroxaban. sci-hub.se
Molecular Dynamics (MD) SimulationsElucidates the dynamic nature of ligand binding and protein flexibility. nih.govfrontiersin.orgRevealed the importance of Trp215 flexibility in the S4 pocket for ligand adaptation. researchgate.netfrontiersin.org
Virtual ScreeningScreens large compound libraries to identify novel hit compounds. utdallas.edunih.govPRO_SELECT tool used to find leads for LY-517717 by screening virtual libraries. nih.govresearchgate.net
Ligand-Based Drug Design (LBDD)
Pharmacophore ModelingCreates 3D models of essential features for activity, used for virtual screening. nii.ac.jpacs.orgUsed to identify new scaffolds for FXa inhibitors by matching pharmacophoric features. researchgate.netacs.org
QSARCorrelates chemical structure with biological activity to predict potency. ijpsjournal.combasicmedicalkey.comGuided the optimization of inhibitors by predicting the activity of newly designed compounds. basicmedicalkey.comresearchgate.net

Applications of Molecular Topology in Drug Design for Anticoagulants

Molecular topology, a branch of mathematical chemistry, translates chemical structures into numerical descriptors, or topological indices. acs.org These indices capture the size, shape, and branching characteristics of a molecule, which are crucial for its interaction with a biological target. acs.org In the realm of anticoagulant design, molecular topology is a powerful tool within Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net QSAR models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

By analyzing a series of compounds with known anticoagulant activity, molecular topology can help identify the structural features that are essential for inhibiting targets like Factor Xa. researchgate.netnih.gov These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts. For instance, topological descriptors can be used to build predictive models that distinguish between potent and weak inhibitors or between selective and non-selective compounds. researchgate.net The application of these methods allows for the virtual screening of large compound libraries and the rational design of new anticoagulants with improved properties. mdpi.com

Table 1: Representative Molecular Topological Descriptors in Anticoagulant QSAR

Descriptor TypeDescriptionRelevance to Anticoagulant Design
Connectivity Indices (e.g., Chi indices) Reflect the degree of branching and connectivity of atoms in a molecule.Can correlate with the overall shape and size of the inhibitor, influencing its fit into the S1 and S4 pockets of the Factor Xa active site.
Shape Indices (e.g., Kappa indices) Quantify different aspects of molecular shape.Important for describing the L-shape conformation adopted by many Factor Xa inhibitors, which is crucial for optimal binding. sci-hub.se
Electrotopological State (E-state) Indices Combine electronic and topological information to characterize individual atoms and fragments within a molecule. nih.govUseful for identifying key pharmacophoric features, such as hydrogen bond donors and acceptors, that are critical for interaction with amino acid residues in the active site. nih.gov

In Silico ADME/Toxicity Prediction and Optimization During Lead Development

A significant hurdle in drug development is the failure of candidates due to poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties or unforeseen toxicity. asianjpr.com In silico ADME/Tox prediction has become an indispensable tool in the early stages of drug discovery to filter out compounds with unfavorable profiles long before they reach expensive clinical trials. sci-hub.seasianjpr.com For anticoagulants like Factor Xa inhibitors, computational models can predict a range of crucial parameters. researchgate.netinflibnet.ac.inresearchgate.netresearchgate.net

These predictive models are often built using machine learning algorithms trained on large datasets of compounds with experimentally determined ADME/Tox properties. acs.org By inputting the chemical structure of a novel inhibitor, these tools can provide estimations of its likely behavior in the body. For example, models can predict human intestinal absorption (HIA), plasma protein binding, potential for inhibiting key metabolic enzymes like cytochrome P450s, and various toxicity endpoints such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition). acs.org This allows medicinal chemists to prioritize compounds with a higher probability of success and to guide structural modifications to mitigate predicted liabilities. researchgate.netinflibnet.ac.in

Table 2: Illustrative In Silico ADME/Tox Profile for a Hypothetical Factor Xa Inhibitor

ADME/Tox ParameterPredicted Value/ClassificationImplication for Anticoagulant Development
Human Intestinal Absorption (HIA) High (>80%)Good oral bioavailability is desirable for patient convenience. acs.org
Caco-2 Permeability HighIndicates good potential for absorption across the gut wall. asianjpr.com
CYP2C9 Inhibition NoAvoids potential drug-drug interactions with other medications metabolized by this enzyme. acs.org
hERG Inhibition Low RiskReduces the likelihood of drug-induced cardiac arrhythmias. acs.org
Ames Mutagenicity NegativeSuggests a low potential to cause genetic mutations. acs.org
Hepatotoxicity Low ProbabilityIndicates a lower risk of liver injury. acs.org

Application of Artificial Intelligence and Machine Learning in De Novo Drug Design for Novel Anticoagulants

Artificial intelligence (AI) and machine learning (ML) are revolutionizing de novo drug design, which involves the creation of entirely new molecules. softserveinc.comarxiv.org These technologies can learn from vast datasets of known molecules and their biological activities to generate novel chemical structures with desired properties. mdpi.com In the context of anticoagulants, generative AI models can be trained on known Factor Xa inhibitors to design new molecules that are predicted to bind strongly and selectively to the target. softserveinc.comarxiv.org

One approach involves using autoencoders, a type of neural network, to learn a compressed representation of chemical space from a large set of molecules. softserveinc.commdpi.com By navigating this learned "chemical space," the model can generate novel molecular structures. mdpi.com These generated molecules can then be evaluated using other ML models that predict their activity, selectivity, and ADME/Tox properties. acs.org This iterative process of generation and evaluation can rapidly identify promising new anticoagulant candidates. softserveinc.comarxiv.orgmdpi.com For example, a deep learning model was developed to screen for natural compounds that could act as anticoagulants by targeting Factor Xa.

Table 3: Machine Learning Models in Novel Anticoagulant Discovery

Machine Learning ModelApplicationExample Finding
Random Forest Classification of compounds as active or inactive inhibitors.Used to build a binary classifier to sieve potential anticoagulant candidates before more intensive computational analysis. mdpi.com
Support Vector Machine (SVM) Regression models to predict the inhibition constant (Ki) of a compound.Can predict the binding affinity of a novel molecule to Factor Xa, helping to prioritize the most potent candidates. mdpi.com
Deep Neural Networks (DNNs) / Autoencoders De novo generation of novel molecular structures.Generated thousands of unique molecules, with a subset predicted to be active against thrombin, a key coagulation enzyme. softserveinc.comarxiv.org
Deep Cross-Modal Attention Models Drug-target interaction prediction.Identified sequoiaflavone (B1681631) from a natural compound dataset as a potential anticoagulant candidate targeting Factor Xa.

Analytical and Bioanalytical Methodologies for Ly 517717 and Ly 517717 D8

Development and Validation of High-Sensitivity LC-MS/MS Methods for Quantitative Analysis in Biological Matrices

The accurate quantification of LY 517717 in biological matrices such as plasma and serum is fundamental for pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, selectivity, and reliability. mdpi.combiopharmaservices.com

Several validated LC-MS/MS methods have been developed for the determination of LY 517717 in various biological samples. researchgate.netijpsdronline.comnih.gov These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. researchgate.netnih.govmdpi.com For instance, a method for quantifying edoxaban (B1671109) in rabbit plasma used liquid-liquid extraction with ethyl acetate (B1210297), followed by separation on a Chromolith C18 column. researchgate.netijpsdronline.com Another approach for human serum involved a simple protein precipitation step with acetonitrile (B52724), followed by phospholipid removal. nih.gov

The chromatographic separation is commonly achieved using reverse-phase columns (e.g., C18) with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous component, often containing a modifier like formic acid to improve ionization. researchgate.netijpsdronline.comsciex.com Detection is performed using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the analyte and its internal standard. psu.edumdpi.com Validation of these methods is performed according to regulatory guidelines, assessing parameters such as specificity, linearity, accuracy, precision, recovery, and stability. nih.govscielo.br For example, one validated method for edoxaban and its major metabolites in human plasma demonstrated linearity (r² ≥ 0.993), with intra- and inter-day accuracy and imprecision values within acceptable limits. researchgate.netnih.gov

Table 1: Examples of Validated LC-MS/MS Method Parameters for LY 517717 (Edoxaban) Quantification
ParameterMethod 1 (Rabbit Plasma) researchgate.netijpsdronline.comMethod 2 (Human Serum) nih.govMethod 3 (Human Plasma) nih.gov
Biological MatrixRabbit PlasmaHuman SerumHuman Plasma
Sample PreparationLiquid-Liquid ExtractionProtein Precipitation & Phospholipid RemovalOne-step Deproteinization
LC ColumnChromolith C18 (100 mm x 4.6 mm)Not Specified (UHPLC)Core-shell ODS (2.6 µm)
Mobile PhaseMethanol: 0.1% Formic Acid (70:30)1% Formic acid in acetonitrile (vol/vol) for precipitationAcetonitrile-ammonium acetate gradient
Detection ModeMS/MSUHPLC-MS/MSLC-MS/MS
Linearity RangeNot Specified (LLOQ sufficiently low)5–800 nmol/L0.033-5.28 µg/mL
Run TimeNot Specified3.0 minutes7 minutes

Strategic Application of Deuterated Analogs (LY 517717-d8) as Internal Standards for Bioanalysis

The use of an internal standard (IS) is essential in quantitative bioanalysis to correct for variability during sample processing and analysis. biopharmaservices.comaptochem.com Stable isotope-labeled (SIL) analogs of the analyte, such as deuterated compounds, are considered the gold standard for use as internal standards in LC-MS/MS assays. biopharmaservices.comscioninstruments.com this compound is a deuterated form of LY 517717 and serves as an ideal internal standard for its quantification.

The primary advantage of using a SIL IS like this compound is that its physicochemical properties are nearly identical to the analyte of interest. scioninstruments.com This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response. aptochem.comclearsynth.com An ideal deuterated standard co-elutes with the analyte, has the same extraction recovery and ionization response, but is distinguishable by its higher mass. aptochem.com The use of a high-purity SIL IS significantly improves the accuracy, precision, and robustness of the bioanalytical method. tandfonline.comscispace.comnih.gov Studies have shown that implementing a SIL internal standard can significantly improve assay performance compared to using a structural analog. scispace.com For instance, in the analysis of edoxaban metabolites, deuterated internal standards were employed to ensure accurate quantification. psu.edu

Table 2: Advantages of Using this compound as an Internal Standard
AdvantageScientific RationaleReference
Improved Accuracy & PrecisionCompensates for variations in sample extraction, injection volume, and matrix-induced ionization suppression/enhancement by closely tracking the analyte's behavior. biopharmaservices.comclearsynth.com
Co-elutionAs a SIL, it has nearly identical chromatographic retention time to the analyte, which is crucial for correcting matrix effects that can vary across a chromatographic peak. aptochem.com
Reduced Method VariabilityMitigates instrument drift and other sources of analytical variability, leading to a more robust and reproducible assay. biopharmaservices.com
High SelectivityThe mass difference allows for clear differentiation from the unlabeled analyte in the mass spectrometer, preventing signal interference. scioninstruments.com

Advanced Techniques for Metabolite Identification and Quantification (e.g., High-Resolution Mass Spectrometry)

Understanding the metabolic fate of a drug candidate is a critical component of drug development. evotec.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, has become an indispensable tool for the detection, identification, and quantification of drug metabolites. chromatographyonline.comresearchgate.netnih.gov Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide high mass accuracy (<5 ppm) and high resolution, which allows for the determination of the elemental composition of metabolites and their fragments. chromatographyonline.comnih.gov

The general strategy for metabolite profiling involves analyzing samples from in vitro (e.g., liver microsomes) or in vivo studies. evotec.comchromatographyonline.com HRMS enables the detection of metabolites without prior knowledge of their structure through non-targeted acquisition methods. nih.gov Data mining techniques, such as mass defect filtering, can then be used to distinguish potential drug-related metabolites from endogenous matrix components. nih.gov For LY 517717, studies have focused on identifying and quantifying its metabolites to understand its biotransformation pathways. psu.edu A key pharmacologically active metabolite of edoxaban is known as M4. nih.gov Validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed to simultaneously quantify edoxaban and its M4 metabolite in human plasma. nih.gov Other major metabolites that have been identified include a 4-carboxylic acid form (4CA-EDX) and an N-desmethyl form (ND-EDX). researchgate.netnih.gov

Table 3: Major Reported Metabolites of LY 517717 (Edoxaban)
MetaboliteDescriptionPharmacological ActivityReference
M4A major metabolite formed through hydrolysis.Reported to be pharmacologically active. psu.edunih.gov
4CA-EDX4-carboxylic acid form.Considered a major metabolite. researchgate.netnih.gov
ND-EDXN-desmethyl form.Considered a major metabolite. researchgate.netnih.gov
M1, M6, M8Other identified metabolites.Concentrations measured in plasma during human mass balance studies. psu.edu

Stability and Degradation Studies of LY 517717 in Various Preclinical Sample Types

Stability testing is a crucial regulatory requirement in pharmaceutical development to ensure a drug's quality, safety, and efficacy over its shelf life. biofidus.de Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are performed to identify potential degradation products and establish the degradation pathways. lhasalimited.orgbiomedres.us This information is vital for developing stability-indicating analytical methods, which can separate the intact drug from its degradation products. researchgate.netchromatographyonline.com

For LY 517717 (edoxaban), stability-indicating methods have been developed and validated. nih.govresearchgate.net Studies have shown that edoxaban is susceptible to degradation under certain stress conditions. For example, one study subjected edoxaban to acid and base hydrolysis, oxidative, thermal, and photolytic degradation to establish the stability-indicating nature of an HPLC method. researchgate.net The stability of LY 517717 in biological samples during storage and processing is also a critical consideration for bioanalytical methods. Validation experiments typically include freeze-thaw stability, short-term bench-top stability, and long-term storage stability to ensure that the concentration of the analyte does not change between sample collection and analysis. mdpi.com Research has indicated that edoxaban may be unstable when stored for more than six hours at 30°C, which has implications for the handling and transport of clinical samples. nih.gov

Table 4: Summary of Forced Degradation Conditions for LY 517717 (Edoxaban)
Stress ConditionTypical Reagents/ConditionsPurposeReference
Acid Hydrolysise.g., HClTo assess degradation in acidic environments. biomedres.usresearchgate.net
Base Hydrolysise.g., NaOHTo assess degradation in alkaline environments. biomedres.usresearchgate.net
Oxidatione.g., H₂O₂To evaluate susceptibility to oxidative stress. biomedres.usresearchgate.net
Thermal DegradationElevated temperature (e.g., 50-80°C)To determine the effect of heat on stability. chromatographyonline.comresearchgate.net
Photolytic DegradationExposure to UV or fluorescent lightTo assess light sensitivity. biomedres.usresearchgate.net

Compound Reference Table

Table 5: List of Compounds Mentioned
Compound Name/AbbreviationFull Name/Description
LY 517717Edoxaban
This compoundDeuterated edoxaban (with 8 deuterium (B1214612) atoms)
M4A major, pharmacologically active metabolite of edoxaban
4CA-EDX4-carboxylic acid metabolite of edoxaban
ND-EDXN-desmethyl metabolite of edoxaban
M1, M6, M8Other identified metabolites of edoxaban
AcetonitrileCommon organic solvent used in mobile phases and for protein precipitation
MethanolCommon organic solvent used in mobile phases
Formic AcidMobile phase additive used to improve ionization

Future Directions and Translational Research Perspectives Preclinical Focus

Exploration of Novel Therapeutic Indications for Factor Xa Inhibition Beyond Traditional Anticoagulation

The role of Factor Xa extends beyond its immediate function in clot formation, implicating it in various pathophysiological processes. This has opened avenues for exploring FXa inhibitors, such as LY 517717, in indications beyond the prevention and treatment of thromboembolic diseases. ahajournals.orgnih.gov Preclinical research is increasingly focused on the interplay between coagulation and inflammation, cancer, and fibrosis.

Key Research Areas:

Inflammation and Sepsis: Factor Xa can activate protease-activated receptors (PARs), which are involved in inflammatory signaling. Preclinical models are being used to investigate whether inhibiting FXa can modulate inflammatory responses in conditions like sepsis, where there is significant crosstalk between coagulation and inflammation.

Cancer Progression: Many cancers are associated with a hypercoagulable state, and components of the coagulation cascade, including FXa, are thought to play a role in tumor growth, angiogenesis, and metastasis. Preclinical studies are exploring the potential of FXa inhibitors to act as anti-cancer agents, either alone or in combination with traditional chemotherapies.

Fibrotic Diseases: Emerging evidence suggests a role for FXa in the pathogenesis of fibrotic diseases in organs such as the lungs, liver, and kidneys. Researchers are using animal models of fibrosis to determine if FXa inhibition can attenuate tissue remodeling and disease progression.

Development of Next-Generation Factor Xa Inhibitors with Enhanced Preclinical Profiles

While first-generation direct oral anticoagulants (DOACs) represented a significant advancement, the quest for an "ideal anticoagulant" continues. nih.gov The development of next-generation FXa inhibitors aims to improve upon existing therapies by enhancing efficacy, reducing bleeding risk, and offering more targeted action. nih.govresearchgate.net

Desired characteristics for next-generation inhibitors being explored in preclinical studies include:

Enhanced Selectivity and Potency: Researchers are designing new molecules with higher specificity for FXa to minimize off-target effects. researchgate.net

Reduced Bleeding Risk: A major goal is to uncouple the antithrombotic effects from the risk of bleeding. nih.gov Strategies being investigated include targeting FXa in complex with prothrombinase or developing inhibitors that are more active at the site of a thrombus than in systemic circulation.

Targeted Delivery: Advanced drug delivery systems, such as nanotechnology-based carriers, are being explored to deliver FXa inhibitors directly to the site of thrombosis, thereby maximizing local efficacy and minimizing systemic exposure and bleeding risk. researchgate.nethoustonmethodist.orgnih.gov

Integration of Advanced Preclinical Models in Drug Development

The translation of preclinical findings to clinical success remains a significant hurdle in drug development. texilajournal.com To improve predictability, researchers are moving beyond traditional animal models to more sophisticated systems that better recapitulate human physiology and disease. technologynetworks.com

Advanced models being integrated into antithrombotic drug development include:

Humanized Animal Models: These are genetically modified animals that express human genes, proteins, or cells. For example, mice with "humanized" coagulation systems can provide more relevant data on the efficacy and safety of new antithrombotic agents.

Organoids and Organ-on-a-Chip (OOC) Systems: These three-dimensional in vitro models are derived from human stem cells and can mimic the structure and function of human organs, such as the liver or blood vessels. nih.gov They offer a platform for studying drug metabolism, efficacy, and toxicity in a human-relevant context, potentially reducing the reliance on animal testing. technologynetworks.comnih.gov

In Silico Modeling: Computational models and simulations are increasingly used to predict the pharmacokinetic and pharmacodynamic properties of drug candidates, helping to optimize drug design and preclinical study protocols.

Preclinical Model Description Application in Antithrombotic Drug Development
Humanized Mice Mice genetically engineered to express human coagulation factors.Assess efficacy and bleeding risk of novel anticoagulants in a more human-like coagulation system.
Organ-on-a-Chip Microfluidic devices containing living human cells that mimic organ-level physiology. nih.govModel thrombosis in human blood vessels and evaluate the effects of drugs on clot formation and dissolution.
3D Bioprinted Tissues Artificially constructed tissues that replicate the complex architecture of native tissues.Create patient-specific models of vascular diseases to test personalized antithrombotic therapies.
In Silico Models Computer-based simulations of biological processes.Predict drug-target interactions, pharmacokinetic profiles, and potential adverse effects.

Q & A

Q. How can experimental parameters be optimized to enhance this compound’s solubility without compromising activity?

  • Methodological Answer : Screen co-solvents (e.g., DMSO, cyclodextrins) and pH adjustments using a design-of-experiments (DoE) approach. Monitor solubility via nephelometry and confirm activity retention through parallel dose-response assays. Apply machine learning (e.g., random forest) to identify critical solubility predictors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.